[(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid

Catalog No.
S3320978
CAS No.
22578-94-5
M.F
C12H12N2O6
M. Wt
280.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]...

CAS Number

22578-94-5

Product Name

[(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid

IUPAC Name

2-[[4-(carboxymethylcarbamoyl)benzoyl]amino]acetic acid

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

InChI

InChI=1S/C12H12N2O6/c15-9(16)5-13-11(19)7-1-2-8(4-3-7)12(20)14-6-10(17)18/h1-4H,5-6H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)

InChI Key

SNKLTOILIHVGIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)C(=O)NCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)C(=O)NCC(=O)O

[(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid, also known by its CAS number 22578-94-5, is a complex organic compound with the molecular formula C12H12N2O6C_{12}H_{12}N_{2}O_{6} and a molecular weight of approximately 280.23 g/mol. This compound features a carboxymethyl group attached to an amino acid structure, which is indicative of its potential biological activity and utility in various applications. The presence of both amino and carboxylic functional groups suggests that it may participate in hydrogen bonding and other interactions that are significant in biochemical contexts.

Potential Applications in Material Science

Research suggests N,N'-(1,4-Phenylenedicarbonyl)diglycine may have potential applications in material science due to its ability to form ordered structures. Studies have explored its use in the development of new liquid crystals [].

Research into Metal Complexes

Another area of research involving N,N'-(1,4-Phenylenedicarbonyl)diglycine is its ability to form complexes with metals. These complexes may have interesting properties for various applications. For instance, some studies have investigated its potential use in the design of new catalysts [].

The chemical reactivity of [(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid can be characterized by several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound acidic and allowing it to engage in neutralization reactions with bases.
  • Esterification: The compound can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The amino groups can react with carboxylic acids or their derivatives to form amides, which are crucial in peptide synthesis.

These reactions highlight the compound's versatility as a building block for more complex molecules.

The synthesis of [(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid typically involves the following steps:

  • Starting Materials: The synthesis commonly begins with 4-aminobenzoic acid and chloroacetic acid.
  • Reaction Conditions: These reactants are subjected to conditions that promote nucleophilic substitution, leading to the formation of the desired compound.
  • Purification: Post-reaction, the product is purified through crystallization or chromatography techniques to isolate [(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid from unreacted materials.

This method emphasizes the importance of controlling reaction conditions to yield high-purity products.

[(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid has several notable applications:

  • Biochemical Research: It is utilized in proteomics for studying protein interactions and modifications.
  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Synthesis: This compound can act as an intermediate in synthesizing more complex organic molecules.

Studies on the interactions of [(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid with biomolecules are essential for understanding its potential therapeutic roles. Preliminary findings suggest that it may bind to certain proteins or enzymes, modifying their activity or stability. Further research is necessary to elucidate these interactions fully and explore their implications for drug design.

Several compounds share structural similarities with [(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid, including:

  • N,N'-(1,4-Phenylenedicarbonyl)diglycine: This compound also features amino and carboxylic functionalities but lacks the specific benzoyl group present in [(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid.
  • 2-[[4-(Carboxymethylcarbamoyl)benzoyl]amino]acetic acid: Similar in structure but differing in the substituents on the benzene ring.
  • Glycine derivatives: Various glycine derivatives exhibit similar properties but do not possess the additional carbonyl or benzoyl functionalities that characterize [(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid.

Unique Aspects

The uniqueness of [(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid lies in its specific combination of functional groups, which may confer distinct biological activities not present in simpler amino acids or other derivatives. Its potential as a versatile scaffold for drug development further enhances its significance in medicinal chemistry.

XLogP3

-1.3

Other CAS

22578-94-5

Wikipedia

N,N'-(1,4-Phenylenedicarbonyl)diglycine

Dates

Modify: 2023-08-19

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